N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
This compound features a complex heterocyclic scaffold with an imidazo[1,2-c]quinazolin core, a 3-chlorophenyl carbamoyl group, and a sulfanyl-linked propanamide side chain.
Properties
IUPAC Name |
N-butyl-3-[5-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O3S/c1-2-3-13-27-21(32)12-11-20-24(34)31-23(29-20)18-9-4-5-10-19(18)30-25(31)35-15-22(33)28-17-8-6-7-16(26)14-17/h4-10,14,20H,2-3,11-13,15H2,1H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDDVBLEAQWYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The table below compares the target compound with structurally related analogs:
Key Observations :
- The imidazo[1,2-c]quinazolin core (target compound and ) is associated with rigid, planar structures that may intercalate into DNA or inhibit kinases.
- Sulfanyl linkers (target compound, ) improve solubility and facilitate redox-mediated interactions.
- Chlorophenyl groups (target compound, ) enhance hydrophobicity and resistance to metabolic degradation.
Physicochemical Properties
Preparation Methods
Regioselective Functionalization at Position 5
Positional selectivity for sulfanyl group introduction at C5 is achieved via thionation or nucleophilic substitution. Lawesson’s reagent efficiently converts the C5 ketone to a thione, which undergoes alkylation with (3-chlorophenyl)carbamoylmethyl bromide. Alternatively, substituting a pre-installed chloride at C5 with sodium hydrosulfide (NaSH) in DMF at 60°C introduces the thiol group, followed by coupling with the carbamoylmethyl electrophile.
Installation of the Propanamide Side Chain at Position 2
The N-butylpropanamide moiety is introduced via N-alkylation or acylation. Reacting the imidazo[1,2-c]quinazolin-3-one with 3-bromopropanoyl chloride in the presence of NaH in THF selectively functionalizes the N2 position. Subsequent amidation with butylamine using EDCI/HOBt in dichloromethane affords the propanamide side chain. Base selection critically influences regioselectivity; employing NaH over K2CO3 prevents O-alkylation by deprotonating the more acidic NH group.
Synthesis of the (3-Chlorophenyl)carbamoylmethylsulfanyl Group
The sulfanyl-linked carbamoyl group is constructed in two stages:
Carbamoylation of Methyl Mercaptoacetate
Mercaptoacetic acid is esterified with methanol under acidic conditions, followed by reaction with 3-chlorophenyl isocyanate in dichloromethane. Triethylamine catalyzes the formation of methyl [(3-chlorophenyl)carbamoyl]methylsulfanyl acetate, which is hydrolyzed to the carboxylic acid using NaOH.
Bromination and Coupling
The carboxylic acid is converted to the acyl bromide using PBr3 in ether, enabling nucleophilic displacement with the C5 thiolate of the imidazoquinazolinone. Alternatively, Mitsunobu conditions (DIAD, PPh3) couple the thiol with a hydroxyl-containing precursor.
Optimization and Analytical Validation
Table 1. Optimization of Cyclization Conditions
| Condition | Oxidant | Temp (°C) | Yield (%) |
|---|---|---|---|
| I2, DMF | None | 80 | 20 |
| TBHP, DMF | TBHP | 80 | 84 |
| DTBP, DMF | DTBP | 80 | 35 |
Adapted from, TBHP maximizes yield by promoting efficient decarboxylation.
Table 2. Alkylation Efficiency at N2
| Base | Solvent | Yield (%) | Regioselectivity (N2:O2) |
|---|---|---|---|
| NaH | THF | 78 | 9:1 |
| K2CO3 | DMF | 45 | 3:1 |
Data from highlight NaH’s superiority in N-alkylation.
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